UV Absorption Wavelength: Bathochromic Shift Relative to Meta Isomer
In a direct head-to-head comparison disclosed in US4554237A, 2-(N,N-dimethylamino)ethyl para-azidobenzoate (the target compound) exhibits λmax = 274 nm with molar absorption coefficient ε = 16,000 M⁻¹·cm⁻¹ [1]. By contrast, the positional isomer 2-(N,N-dimethylamino)ethyl meta-azidobenzoate absorbs at λmax = 253 nm (ε = 18,000), while the ketone analog para-azidophenyl 2-(N,N-dimethylamino)ethyl ketone absorbs at 287 nm (ε = 16,000) and the amide analog N,N-dimethyl-N′-para-azidobenzoylethylenediamine at 270 nm (ε = 17,000) [1]. The para-ester configuration thus provides an intermediate λmax that balances short-wavelength resolution advantages (all <330 nm) with sufficient absorption for practical sensitivity.
| Evidence Dimension | UV-Vis absorption maximum (λmax) and molar absorption coefficient (ε) |
|---|---|
| Target Compound Data | λmax = 274 nm, ε = 16,000 M⁻¹·cm⁻¹ (2-(N,N-dimethylamino)ethyl para-azidobenzoate) |
| Comparator Or Baseline | Meta isomer: λmax = 253 nm, ε = 18,000 M⁻¹·cm⁻¹; Ketone analog: λmax = 287 nm, ε = 16,000 M⁻¹·cm⁻¹; Amide analog: λmax = 270 nm, ε = 17,000 M⁻¹·cm⁻¹ |
| Quantified Difference | Δλmax = +21 nm vs meta isomer (bathochromic shift); Δλmax = −13 nm vs ketone analog (hypsochromic shift) |
| Conditions | UV-Vis spectrophotometry in solution; data reported in US4554237A, column 5, lines 55–65 |
Why This Matters
The λmax of 274 nm positions this compound for compatibility with broadband Hg and Xe-Hg lithographic exposure tools while maintaining the sub-330 nm absorption required for high-resolution patterning — a balance not simultaneously achieved by the meta isomer (too short) or the ketone analog (too long).
- [1] U.S. Patent US4554237A. Column 5, lines 55–65. Comparative UV absorption data for para-azidobenzoate, meta-azidobenzoate, ketone, and amide analogs. View Source
